molecular formula C22H23N3O3S2 B2934006 2-[(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 941921-51-3

2-[(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2934006
CAS No.: 941921-51-3
M. Wt: 441.56
InChI Key: XPRDTPGADWNBAR-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,3-thiazole core substituted with a sulfanyl group and a carbamoyl-linked 3,4-dimethylphenyl moiety. The acetamide group is further functionalized with a 4-methoxyphenyl substituent. The 3,4-dimethylphenyl group introduces steric bulk and lipophilicity, while the 4-methoxyphenyl substituent may enhance solubility through its electron-donating methoxy group .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-14-4-5-17(10-15(14)2)24-20(26)11-18-12-29-22(25-18)30-13-21(27)23-16-6-8-19(28-3)9-7-16/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRDTPGADWNBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.

    Carbamoylation: The carbamoyl group is introduced by reacting the thiazole derivative with an isocyanate or carbamoyl chloride.

    Final Coupling: The final step involves coupling the thiazole derivative with 4-methoxyphenylacetic acid under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: The compound may serve as an intermediate in the synthesis of more complex pharmaceutical agents.

    Materials Science: Its unique structure can be utilized in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring and sulfanyl group may interact with enzymes or receptors, modulating their activity. The compound could potentially inhibit or activate specific pathways, depending on its binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on molecular features, physicochemical properties, and biological implications.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Weight Key Substituents Bioactivity (if reported) Reference
2-[(4-{[(3,4-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (Target) ~471.6* 3,4-Dimethylphenyl (carbamoyl), 4-methoxyphenyl (acetamide) Not explicitly reported
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 444.484 4-Methylphenyl (carbamoyl), 4-nitrophenyl (acetamide) Not reported
2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide ~490.1* 4-Chlorophenyl (methylsulfanyl), 2,4,6-trimethylphenyl (acetamide) Not reported
N-(2,5-Dimethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide ~318.4* 2,5-Dimethylphenyl (acetamide), 4-methylthiazole Not reported
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide 398.26 3,4-Dichlorophenyl (acetamide), dihydropyrazole Structural studies; penicillin analogs

*Calculated based on molecular formulas.

Key Observations:

Substituent Effects on Physicochemical Properties: The 4-nitrophenyl group in introduces strong electron-withdrawing character, likely reducing solubility compared to the target compound’s 4-methoxyphenyl group, which has electron-donating properties .

Hydrogen Bonding and Crystal Packing: The carbamoyl group in the target compound enables hydrogen bonding, similar to N-substituted acetamides in , which form R₂²(10) dimers via N–H⋯O interactions. Such motifs may influence crystallization behavior and stability .

The target compound’s 3,4-dimethylphenyl group may similarly modulate bioactivity through hydrophobic interactions.

Docking and Molecular Interactions

The 3,4-dimethylphenyl group may occupy hydrophobic pockets, while the methoxy group could engage in polar contacts, as seen in high-affinity ligands .

Biological Activity

The compound 2-[(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole ring, a carbamoyl group, and a methoxyphenyl moiety. Its molecular formula is C17H20N2O2SC_{17}H_{20}N_2O_2S, and it possesses a molecular weight of approximately 320.42 g/mol.

The biological activity of thiazole derivatives often involves interaction with various biological targets, including enzymes and receptors. The proposed mechanisms for this compound include:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in cancer proliferation and microbial growth.
  • Modulation of Cellular Pathways : The compound may influence signaling pathways related to apoptosis and cell cycle regulation.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Activity : Thiazole compounds have been reported to possess antimicrobial properties, potentially through inhibition of bacterial enzymes or disruption of microbial cell membranes .
  • Anti-inflammatory Effects : Some thiazole derivatives are known to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or signaling molecules like NF-κB .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (such as methyl or methoxy) on the phenyl ring can enhance the cytotoxic activity against cancer cells .
  • Thiazole Ring Modifications : Alterations to the thiazole ring can significantly impact biological activity. For example, substituents at specific positions on the thiazole ring have been linked to increased potency against certain cancer cell lines .

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to the compound :

  • Cytotoxicity Studies : A study demonstrated that a related thiazole derivative exhibited an IC50 value of 1.61 µg/mL against Jurkat T cells, indicating significant cytotoxic potential .
  • Inflammatory Response Modulation : Research has shown that certain thiazole compounds can enhance NF-κB activation in immune cells, suggesting their potential as immunomodulators in therapeutic applications .
  • Antimicrobial Efficacy : A series of thiazole compounds were tested for antimicrobial activity against various pathogens, revealing promising results that warrant further investigation for drug development.

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